![molecular formula C22H20ClN5O2S B2368424 N-(2-(6-((4-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamid CAS No. 872996-19-5](/img/structure/B2368424.png)
N-(2-(6-((4-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen, die einen 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Heterocyclus enthalten, weisen eine Antitumoraktivität auf . Dies deutet darauf hin, dass Ihre Verbindung, die eine ähnliche Triazolo[4,3-b]pyridazin-3-yl-Struktur enthält, ebenfalls ein Potenzial für Antitumoranwendungen haben könnte.
Antibakterielle Aktivität
Es wurde festgestellt, dass diese Verbindungen auch antimikrobielle Eigenschaften besitzen . Sie haben sich als wirksam gegen sowohl grampositive als auch gramnegative Bakterien erwiesen .
Analgetische und entzündungshemmende Aktivität
Es wurde festgestellt, dass die 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Derivate analgetische und entzündungshemmende Wirkungen aufweisen . Dies deutet darauf hin, dass Ihre Verbindung ebenfalls ein Potenzial als Schmerzmittel oder entzündungshemmendes Mittel haben könnte.
Antioxidative Aktivität
Es wurde festgestellt, dass diese Verbindungen auch eine antioxidative Aktivität aufweisen . Dies bedeutet, dass sie möglicherweise bei der Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Antivirale Aktivität
Es wurde festgestellt, dass die 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Derivate antivirale Wirkungen aufweisen . Dies deutet darauf hin, dass Ihre Verbindung ebenfalls ein Potenzial als antivirales Mittel haben könnte.
Enzymhemmung
Es wurde festgestellt, dass diese Verbindungen verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Lipase und Aromatase . Dies deutet darauf hin, dass Ihre Verbindung ebenfalls ein Potenzial als Enzyminhibitor haben könnte, was verschiedene therapeutische Anwendungen haben könnte.
Antituberkulosemittel
Es wurde festgestellt, dass die 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Derivate antituberkulose Wirkungen aufweisen . Dies deutet darauf hin, dass Ihre Verbindung ebenfalls ein Potenzial als Antituberkulosemittel haben könnte.
Potenzielle Verwendung in Pestiziden
Verbindungen, die einen 1,2,4-Oxadiazol-Heterocyclus enthalten, weisen eine breite landwirtschaftliche biologische Aktivität auf und können als Pharmakophor zur Entwicklung neuer Pestizide verwendet werden . Aufgrund der strukturellen Ähnlichkeiten könnte Ihre Verbindung auch potenzielle Anwendungen in diesem Bereich haben.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is suggested that the compound may interact with its targets through specific interactions with different target receptors . This interaction could lead to changes in the function of the target, resulting in the observed pharmacological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (for anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), oxidative stress (for antioxidant activity), viral replication (for antiviral activity), and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.
Result of Action
Based on the pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth (for anticancer activity), killing or inhibiting the growth of microbes (for antimicrobial activity), reducing pain and inflammation (for analgesic and anti-inflammatory activity), reducing oxidative stress (for antioxidant activity), inhibiting viral replication (for antiviral activity), and inhibiting various enzymes .
Eigenschaften
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-18-8-4-16(5-9-18)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDJHYDZJIEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
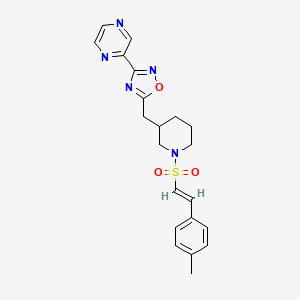

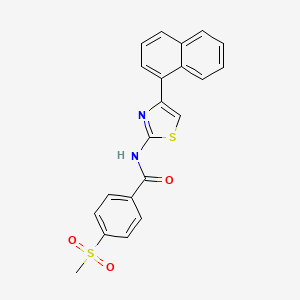
![2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2368350.png)
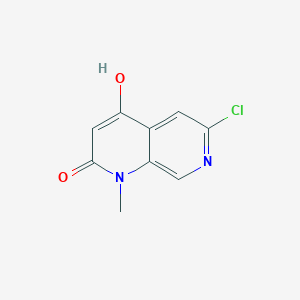
![(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile](/img/structure/B2368353.png)
![ethyl 6-(3-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2368354.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2368356.png)

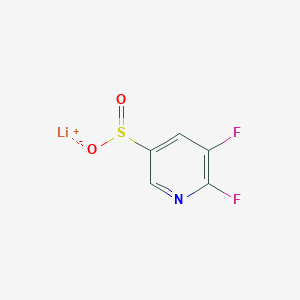
![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2368360.png)
![3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2368362.png)
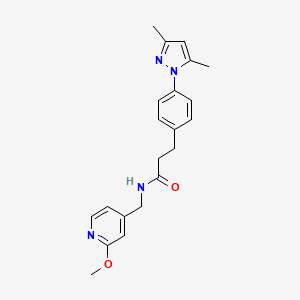
![(E)-1-benzyl-3-(((3,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2368364.png)
